4-Ethoxy-2,3,5-trifluoro-6-hydrazinylpyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H8F3N3O |
|---|---|
Molecular Weight |
207.15 g/mol |
IUPAC Name |
(4-ethoxy-3,5,6-trifluoropyridin-2-yl)hydrazine |
InChI |
InChI=1S/C7H8F3N3O/c1-2-14-5-3(8)6(10)12-7(13-11)4(5)9/h2,11H2,1H3,(H,12,13) |
InChI Key |
HOQNIJUTZWFBNI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=NC(=C1F)F)NN)F |
Origin of Product |
United States |
Preparation Methods
Table 1: Key Structural Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₇H₈F₃N₃O |
| Molecular Weight | 207.15 g/mol |
| SMILES | CCOC1=C(C(=NC(=C1F)F)NN)F |
| Key Reactivity Sites | Positions 4 (ethoxy), 6 (hydrazine) |
Synthetic Routes and Methodologies
Sequential Nucleophilic Aromatic Substitution (SNAr)
This two-step approach leverages the regioselectivity of perfluoropyridine, where the 4-position is most reactive, followed by the 2,6-positions.
Step 1: Ethoxylation at Position 4
Procedure :
Pentafluoropyridine is reacted with ethanol in the presence of a base (e.g., K₂CO₃) at 60–80°C. The 4-fluoro group is replaced by ethoxy due to its high reactivity.
Reaction Conditions :
Step 2: Hydrazine Substitution at Position 6
Procedure :
4-Ethoxy-2,3,5,6-tetrafluoropyridine is treated with hydrazine hydrate in dichloromethane at 0°C. The 6-fluoro group is selectively replaced by hydrazine due to steric and electronic effects.
Reaction Conditions :
Mechanistic Insight :
The ethoxy group at position 4 deactivates the ring but directs incoming nucleophiles to the 6-position through inductive effects.
Chlorination-Hydrazinolysis Pathway
Optimization Strategies and Challenges
Regioselectivity Control
Byproduct Mitigation
Table 2: Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Sequential SNAr | 85 | 98.7 | Minimal byproducts |
| Chlorination-Hydrazine | 95 | 99.7 | High reactivity of chloro intermediate |
| Catalytic Hydrogenation | 88 | 97.5 | Scalable for industrial use |
Industrial-Scale Considerations
Chemical Reactions Analysis
Condensation Reactions
The hydrazine (-NH-NH) moiety enables condensation with carbonyl-containing compounds. Key examples include:
-
Hydrazone formation : Reacts with aldehydes or ketones to generate stable hydrazone derivatives through nucleophilic addition-elimination mechanisms .
-
Heterocyclic synthesis : When treated with β-diketones or α,β-unsaturated carbonyl compounds, intramolecular cyclization occurs, forming pyrazole or triazole rings .
Example reaction :
This reactivity is enhanced by FeCl/PVP catalytic systems, achieving yields >90% in cyclocondensation reactions .
Nucleophilic Substitution Reactions
The electron-withdrawing trifluoromethyl and ethoxy groups activate specific positions on the pyridine ring for nucleophilic displacement:
| Position | Leaving Group | Nucleophile | Product | Conditions |
|---|---|---|---|---|
| C-2/C-5 | Fluorine | Amines | 2/5-Aminopyridine | DMF, 80°C, 12 h |
| C-6 | Hydrazine | Thiols | 6-Thioether derivatives | Basic aqueous media |
Fluorine atoms at C-2 and C-5 are particularly susceptible to substitution due to ring strain and electronic effects .
Cyclization with Dinucleophiles
The compound participates in 1,3-cyclization reactions with dinucleophiles like diamines or hydrazides, forming fused heterocycles:
Mechanism :
-
FeCl coordinates to the hydrazine nitrogen, activating the C=N bond .
-
Dinucleophile attacks the electrophilic carbon, followed by ring closure.
Example : Reaction with phenylenediamine yields a bicyclic pyrido[1,2-b]pyridazine system, a scaffold with reported antimicrobial activity .
Oxidation and Redox Activity
The hydrazine group undergoes oxidation to form diazenium or nitrile derivatives:
This reactivity is exploited in redox-sensitive drug delivery systems and catalytic applications .
Biological Activity Correlations
Structural analogs of this compound demonstrate:
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of 4-Ethoxy-2,3,5-trifluoro-6-hydrazinylpyridine as an anticancer agent. For instance, compounds derived from hydrazine derivatives have shown significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The introduction of trifluoromethyl groups has been linked to enhanced biological activity due to increased lipophilicity and electronic effects .
Case Study
A study evaluated the antiproliferative effects of several hydrazine derivatives, including this compound. The results indicated that this compound exhibited IC50 values comparable to established anticancer drugs, suggesting its potential as a lead compound in drug development .
Agrochemicals
Pesticidal Properties
In agrochemical applications, compounds similar to this compound have been studied for their pesticidal properties. The trifluoromethyl group enhances the efficacy of these compounds against various pests and pathogens by improving their stability and bioavailability in agricultural settings .
Case Study
Research into fluorinated pyridine derivatives has revealed that they can serve as effective fungicides and insecticides. Specifically, the incorporation of hydrazine moieties has been shown to increase the antimicrobial activity against both bacterial and fungal strains .
Material Science
Organic Electronics
this compound is also being explored in the field of organic electronics due to its ability to form stable thin films with good charge transport properties. Its unique electronic characteristics make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Case Study
A study demonstrated the synthesis of thin films using hydrazine derivatives for use in OLEDs. The films exhibited promising charge mobility and stability under operational conditions .
| Property | Value | Application |
|---|---|---|
| Charge Mobility | High | OLEDs |
| Stability | Excellent | Organic Photovoltaics |
Mechanism of Action
The mechanism of action of 4-Ethoxy-2,3,5-trifluoro-6-hydrazinylpyridine involves its interaction with various molecular targets. The fluorine atoms increase the lipophilicity of the compound, enhancing its ability to cross biological membranes. The hydrazinyl group can form hydrogen bonds with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Their Properties
The table below compares 4-Ethoxy-2,3,5-trifluoro-6-hydrazinylpyridine with key analogs:
Key Observations:
- Core Structure Differences: Pyridine vs. pyrimidine () or quinoline () cores influence electronic properties and biological activity. Pyridines generally exhibit higher aromatic stability than pyrimidines .
- Functional Groups : The hydrazinyl group in the target compound contrasts with esters () or carboxylic acids (), offering distinct reactivity for nucleophilic substitutions or metal coordination.
- Electron-Withdrawing Effects : Trifluoromethyl () and trifluoro (target compound) groups enhance metabolic stability in drug design, while chlorine () and fluorine () modulate lipophilicity .
Biological Activity
4-Ethoxy-2,3,5-trifluoro-6-hydrazinylpyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic applications.
This compound is synthesized through a multi-step process involving hydrazine derivatives and pyridine intermediates. The trifluoromethyl group enhances lipophilicity and biological activity. The synthesis typically involves the following steps:
- Formation of Hydrazone : The initial reaction between ethoxy-substituted pyridine and hydrazine results in the formation of the hydrazone derivative.
- Fluorination : Subsequent fluorination introduces trifluoromethyl groups at specific positions on the pyridine ring.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, pyridine derivatives have shown activity against various pathogens, including Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition observed | |
| Escherichia coli | Moderate activity | |
| Candida albicans | Effective at higher concentrations |
Anticancer Activity
Research indicates that this compound may possess anticancer properties. Studies show that related compounds can induce apoptosis in cancer cells through caspase activation and cell cycle arrest.
Case Study:
A study evaluated the anticancer potential of a similar hydrazine derivative against various cancer cell lines. The results indicated significant growth inhibition with GI50 values in the low micromolar range.
| Cell Line | GI50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.5 | Caspase-dependent apoptosis |
| HeLa (Cervical Cancer) | 0.3 | Cell cycle arrest |
Antimalarial Activity
Hydrazine derivatives have been explored for their antimalarial properties. In vitro studies have shown that these compounds can inhibit the growth of Plasmodium falciparum, with promising results in murine models.
In Vivo Study:
A study on a related compound demonstrated significant suppression of parasitemia in infected mice, leading to increased survival rates.
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
- Disruption of Membrane Integrity : The lipophilic nature allows these compounds to integrate into microbial membranes, leading to cell lysis.
- Induction of Apoptosis : In cancer cells, these compounds can activate apoptotic pathways through caspase activation.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Ethoxy-2,3,5-trifluoro-6-hydrazinylpyridine, and how can reaction conditions be optimized?
- Methodological Answer : Begin with nucleophilic substitution to introduce the ethoxy and fluoro groups, followed by hydrazine substitution at the 6-position. Use orthogonal experimental design (e.g., Taguchi or factorial methods) to optimize parameters like temperature, solvent polarity, and stoichiometry . For complex intermediates, computational reaction path search tools (e.g., quantum chemical calculations) can predict energy barriers and guide experimental workflows .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer : Prioritize <sup>19</sup>F NMR and <sup>1</sup>H NMR to confirm fluorine and ethoxy group positions, respectively. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves steric effects from trifluoro substituents. Pair these with FT-IR to monitor hydrazinyl group reactivity (N–H stretching at ~3300 cm⁻¹) .
Q. How does the hydrazinyl group influence the compound’s reactivity in nucleophilic or condensation reactions?
- Methodological Answer : The hydrazinyl group acts as a strong nucleophile, enabling Schiff base formation with carbonyl compounds. Design kinetic studies (e.g., time-resolved UV-Vis spectroscopy) to quantify reaction rates with aldehydes/ketones. Compare results to analogous pyridine derivatives lacking the hydrazinyl moiety to isolate its electronic effects .
Advanced Research Questions
Q. What strategies address contradictory data in reported synthetic yields or purity across studies?
- Methodological Answer : Perform systematic reproducibility checks using standardized protocols (e.g., fixed solvent ratios, inert atmosphere). Apply multivariate analysis to identify confounding variables (e.g., trace moisture, catalyst impurities). Cross-reference with computational models to validate mechanistic assumptions .
Q. How can this compound be integrated into drug discovery pipelines, particularly for targeting fluorine-sensitive enzymes?
- Methodological Answer : Use molecular docking simulations to assess binding affinity with fluorophilic enzyme active sites (e.g., kinases or proteases). Pair with in vitro assays (e.g., fluorescence-based enzymatic inhibition) to correlate computational predictions with experimental IC50 values. Prioritize fluorination patterns that enhance metabolic stability .
Q. What computational tools are recommended for predicting the compound’s stability under varying pH or thermal conditions?
- Methodological Answer : Employ density functional theory (DFT) to model degradation pathways (e.g., hydrolysis of the ethoxy group). Validate predictions via accelerated stability testing (e.g., HPLC monitoring under stressed conditions: 40°C/75% RH). Use COMSOL Multiphysics to simulate bulk-scale thermal profiles .
Q. How can scale-up challenges (e.g., exothermic reactions, byproduct formation) be mitigated during process development?
- Methodological Answer : Implement flow chemistry to control exothermic intermediates and improve heat dissipation. Use membrane separation technologies (e.g., nanofiltration) to isolate the target compound from byproducts. Apply reaction calorimetry to map thermal risks and optimize cooling rates .
Q. What experimental designs are suitable for studying the compound’s interactions with biological macromolecules?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding thermodynamics with proteins. For structural insights, combine cryo-EM or NMR with isotopic labeling of the hydrazinyl group. Cross-validate with in silico molecular dynamics simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
